Welcome to the BenchChem Online Store!
molecular formula C12H10O B8487768 2-Methylazulene-1-carbaldehyde

2-Methylazulene-1-carbaldehyde

Cat. No. B8487768
M. Wt: 170.21 g/mol
InChI Key: BEYFIUDRAQBYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09266847B2

Procedure details

POCl3 (3.86 mL, 42.2 mmol) was added slowly to a stirring dimethylformamide (DMF) solution at 0° C. The mixture was cooled for 1 h before a DMF solution of 2-methyl azulene (2.0 g, 14.1 mmol) was added drop-wise. The reaction was mixed for 2 h at 0° C., and then quenched with cold 10% NaOH. The organic layer was extracted into ethyl acetate after which the extracts were washed with water and brine, dried with MgSO4 and purified using flash chromatography (ethyl acetate and hexane). The purified material was dried down into a dark red solid. Yield: 2.389 g, 89%. 1H NMR (400 MHz, CDCl3) δ 10.50 (s, 1H), 9.44 (d, J=9.73 Hz, 1H), 8.29 (d, J=9.72 Hz, 1H), 7.72 (t, J=9.82 Hz, 1H), 7.56 (t, J=9.82 Hz, 1H), 7.46 (t, J=9.67 Hz, 1H), 7.08 (s, 1H), 2.84 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 185.8, 154.9, 144.4, 142.1, 137.9, 136.4, 129.7, 128.5, 122.5, 120.3, 15.1. HRMS (ES) calcd. MH+(C12H11O) 171.0732 found 171.0804.
Name
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH3:6][C:7]1[CH:16]=[C:15]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=[CH:14]2)[CH:8]=1.CN(C)[CH:19]=[O:20]>>[CH3:6][C:7]1[CH:8]=[C:9]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=[CH:10]2)[C:16]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
3.86 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC2=CC=CC=CC2=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
ADDITION
Type
ADDITION
Details
The reaction was mixed for 2 h at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with cold 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted into ethyl acetate after which the extracts
WASH
Type
WASH
Details
were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
The purified material was dried down into a dark red solid

Outcomes

Product
Name
Type
Smiles
CC1=C(C2=CC=CC=CC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.